N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-24-14-8-6-13(7-9-14)21-17(15-10-25(23)11-16(15)20-21)19-18(22)12-4-2-3-5-12/h6-9,12H,2-5,10-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLHRHXAGHWMJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thieno[3,4-c]pyrazole core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions.
Introduction of the 4-methoxyphenyl group: This can be achieved through a substitution reaction using a suitable aryl halide and a base.
Oxidation to form the oxido group: This step typically requires an oxidizing agent such as hydrogen peroxide or a peracid.
Attachment of the cyclopentanecarboxamide moiety: This can be done through an amide coupling reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The oxido group can be further oxidized to form different oxidation states.
Reduction: The compound can be reduced to remove the oxido group or to modify other functional groups.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Aryl halides, bases, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thieno[3,4-c]pyrazoles exhibit significant anticancer properties. A study evaluating various thienopyrazole derivatives found that they could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer). The IC50 values for these compounds ranged from 3.96 µM to 5.87 µM, indicating potent activity against these cell lines.
Case Study: Inhibition of Kinases
A notable mechanism of action involves the inhibition of specific kinases that regulate cellular processes related to cancer progression. The compound competes with ATP binding sites on these kinases, leading to altered metabolic pathways and reduced tumor growth. This interaction is critical in the development of targeted therapies for cancer treatment.
Anti-inflammatory Properties
In addition to its anticancer effects, N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide has shown promise in modulating inflammatory responses. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Table 1: Summary of Biological Activities
| Activity Type | Target Cells | IC50 Range (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7, Caco-2 | 3.96 - 5.87 | Kinase inhibition |
| Anti-inflammatory | Various immune cells | Not specified | Cytokine inhibition |
Pharmacokinetics and Metabolism
The pharmacokinetic properties of this compound are under investigation. Similar compounds have shown variable absorption and distribution profiles, with metabolism primarily occurring in the liver and excretion via the kidneys. Understanding these properties is essential for optimizing dosing regimens and enhancing therapeutic efficacy.
Environmental Factors Influencing Efficacy
The efficacy of this compound can be influenced by environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound's stability and interaction with biological targets, thereby impacting its overall effectiveness in therapeutic applications.
Synthesis and Production
The synthesis of this compound typically involves several synthetic steps:
- Preparation of Thieno[3,4-c]pyrazole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Formation of Cyclopentanecarboxamide Moiety : Subsequent reactions modify the core to introduce the cyclopentanecarboxamide structure.
Industrial Production Methods
For large-scale production, techniques such as continuous flow synthesis and advanced catalytic systems may be employed to ensure high yield and purity while maintaining cost-effectiveness.
Mechanism of Action
The mechanism of action of N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may bind to and inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA interaction: The compound could bind to nucleic acids, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Structural and Functional Insights
- Thienopyrazole vs.
- Carboxamide Substituents: Cyclopentane vs. cyclohexane carboxamide: Cyclopentane’s smaller ring reduces steric hindrance, possibly enhancing binding to compact active sites. Cyclohexane’s higher lipophilicity may improve membrane permeability but reduce aqueous solubility .
Pharmacological Implications :
Research Tools and Methodologies
- Crystallography : Tools like SHELXL (SHELX suite) are widely used for refining crystal structures of small molecules, enabling precise determination of bond lengths and angles .
- Electronic Analysis: Programs like Multiwfn facilitate wavefunction analysis, critical for understanding charge distribution and reactivity in thienopyrazole derivatives .
- Data Processing : WinGX and ORTEP streamline crystallographic data visualization, aiding in comparing packing motifs and intermolecular interactions .
Biological Activity
N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thieno[3,4-c]pyrazole class and features a cyclopentanecarboxamide moiety. Its molecular formula is , with a molar mass of approximately 373.47 g/mol. The structural complexity contributes to its diverse biological activities.
Key Structural Features
- Thieno[3,4-c]pyrazole Core : Known for various pharmacological effects.
- Cyclopentanecarboxamide Group : Enhances interaction with biological targets.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, particularly kinases involved in cell signaling pathways.
- Receptor Interaction : It could modulate receptor activity, influencing physiological responses.
- DNA Interaction : Potential interactions with DNA may lead to anticancer effects by disrupting replication or transcription processes.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological properties:
| Activity | Description |
|---|---|
| Anticancer | Demonstrated potential in inhibiting tumor cell proliferation in vitro. |
| Anti-inflammatory | May reduce inflammatory responses through modulation of cytokine production. |
| Antimicrobial | Exhibits activity against certain bacterial strains, indicating broad-spectrum potential. |
Case Studies and Research Findings
- Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thieno[3,4-c]pyrazole exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa cells). The mechanism was linked to apoptosis induction mediated by reactive oxygen species (ROS) generation .
- Anti-inflammatory Effects : In an experimental model of inflammation, this compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as a therapeutic agent in inflammatory diseases .
- Antimicrobial Properties : Research conducted on the compound's antimicrobial efficacy revealed notable activity against Gram-positive bacteria such as Staphylococcus aureus, indicating its potential application in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
